![molecular formula C12H12N4 B15326400 [5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15326400.png)
[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine: is a compound that features both an indole and a pyrazole moiety. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrazole is a five-membered ring containing two adjacent nitrogen atoms. The combination of these two heterocyclic systems in a single molecule makes this compound a compound of significant interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine typically involves the formation of the indole and pyrazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound. The final step involves the coupling of the indole and pyrazole rings through a suitable linker, such as a methylene group, under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions are common at the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated or nitrated indole derivatives, alkylated or aminated methylene linkers.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Antiviral Activity: Indole derivatives, including those containing pyrazole moieties, have shown potential antiviral activity against various RNA and DNA viruses.
Medicine:
Anticancer Activity: The compound and its derivatives have been investigated for their anticancer properties, particularly their ability to inhibit specific cancer cell lines.
Industry:
Mecanismo De Acción
The mechanism of action of [5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can interact with metal ions and other biomolecules, influencing their function. The compound’s ability to undergo various chemical reactions, such as oxidation and substitution, allows it to form active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Indole Derivatives: Compounds like tryptophan and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as pyrazole-3-carboxylic acid and pyrazole-4-carboxamide share the pyrazole ring and are used in various pharmaceutical applications.
Uniqueness:
Combination of Indole and Pyrazole: The unique combination of indole and pyrazole moieties in [5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine provides a distinct set of chemical and biological properties that are not observed in compounds containing only one of these moieties.
Versatility in Reactions:
Propiedades
Fórmula molecular |
C12H12N4 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
[3-(1H-indol-3-yl)-1H-pyrazol-5-yl]methanamine |
InChI |
InChI=1S/C12H12N4/c13-6-8-5-12(16-15-8)10-7-14-11-4-2-1-3-9(10)11/h1-5,7,14H,6,13H2,(H,15,16) |
Clave InChI |
UDNXIHRMWGQXPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C3=NNC(=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)
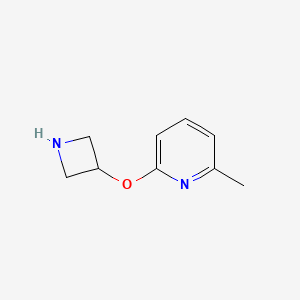
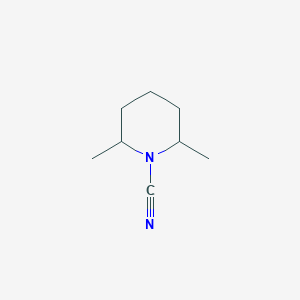


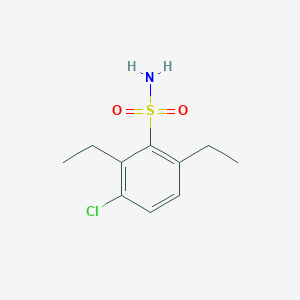
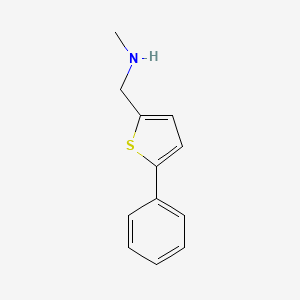
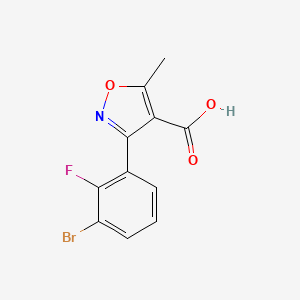
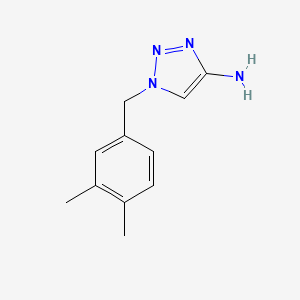

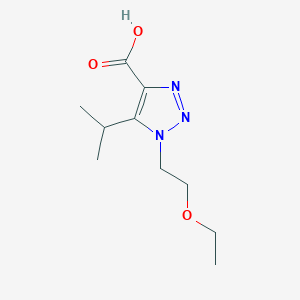
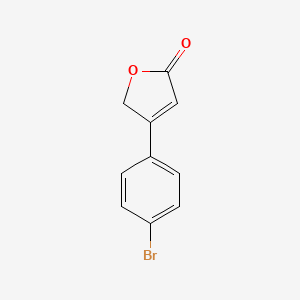
![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)

